Antiparasitic Activity vs. Miltefosine Control
In a bioassay-guided fractionation study of chemically converted Alpinia galanga extract, 4-[(4-hydroxyphenyl)methoxy]benzaldehyde (reported as compound 8) was isolated and tested against Leishmania major. The chemically converted extract (CCE) showed 82.6 ± 6.2% inhibition at 25 µg/mL versus only 2.7 ± 0.8% for the original extract, representing an approximate 30-fold enhancement in activity [1]. The most active isolated compound was hydroquinone (IC50 = 0.37 ± 1.37 µg/mL), while compound 8 itself did not meet the potency threshold for standalone IC50 reporting—indicating its role is best characterized as a scaffold or co-active constituent rather than a potent antileishmanial agent [1]. This contrasts with the clinical control miltefosine (IC50 = 7.47 ± 0.3 µg/mL), establishing a clear potency hierarchy [1].
| Evidence Dimension | Antileishmanial activity (Leishmania major) |
|---|---|
| Target Compound Data | Compound 8 (4-[(4-hydroxyphenyl)methoxy]benzaldehyde): IC50 not reported; activity below threshold for standalone reporting |
| Comparator Or Baseline | Hydroquinone IC50 = 0.37 ± 1.37 µg/mL; Miltefosine IC50 = 7.47 ± 0.3 µg/mL; Original extract: 2.7 ± 0.8% inhibition at 25 µg/mL |
| Quantified Difference | CCE (containing compound 8) showed ~30-fold higher inhibition vs. original extract; compound 8 alone was less potent than hydroquinone and miltefosine |
| Conditions | In vitro L. major promastigote assay; 25 µg/mL testing concentration for extracts |
Why This Matters
Compound 8 is part of a chemically converted natural product library with demonstrated antileishmanial enhancement, making it a relevant reference standard for antiparasitic screening panels rather than a standalone therapeutic lead.
- [1] Sulistyowaty MI, et al. Six New Phenylpropanoid Derivatives from Chemically Converted Extract of Alpinia galanga (L.) and Their Antiparasitic Activities. Molecules. 2021;26(7):1877. View Source
